molecular formula C10H12N4O B2392600 5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 2380167-14-4

5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2392600
CAS No.: 2380167-14-4
M. Wt: 204.233
InChI Key: VDIMUWPCBOCSGM-UHFFFAOYSA-N
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Description

5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a cyclobutylmethyl-substituted hydrazine with a suitable nitrile or amidine derivative. The reaction is usually carried out in the presence of a base, such as sodium or potassium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrazolo[1,5-d][1,2,4]triazin-4-one derivatives .

Scientific Research Applications

5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one is unique due to its specific substitution pattern and the presence of a cyclobutylmethyl group. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

5-(cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c15-10-9-4-5-11-14(9)7-12-13(10)6-8-2-1-3-8/h4-5,7-8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIMUWPCBOCSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=O)C3=CC=NN3C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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